N-(2-oxooxolan-3-yl)pentadecanamide
Overview
Description
N-pentadecanoyl-L-Homoserine lactone is an organic compound known for its role as a bacterial quorum-sensing signaling molecule. It is a member of the N-acyl homoserine lactone family, which is involved in cell-to-cell communication among bacteria. This compound is produced by various bacterial species and plays a crucial role in regulating gene expression, biofilm formation, and other collective behaviors in bacterial populations .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-pentadecanoyl-L-Homoserine lactone can be synthesized through chemical synthesis or biological fermentation. The chemical synthesis involves a series of reactions, including esterification and acylation. One common method involves the reaction of homoserine lactone with pentadecanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of N-pentadecanoyl-L-Homoserine lactone often utilizes biological fermentation methods. Specific bacterial strains are cultured under controlled conditions to produce the compound. The fermentation broth is then extracted and purified using techniques such as liquid-liquid extraction and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-pentadecanoyl-L-Homoserine lactone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the lactone ring to a more reduced form.
Substitution: N-pentadecanoyl-L-Homoserine lactone can undergo nucleophilic substitution reactions, particularly at the acyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the acyl group under mild conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced lactone forms, and substituted acyl derivatives .
Scientific Research Applications
N-pentadecanoyl-L-Homoserine lactone has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study acyl homoserine lactone chemistry and reactivity.
Biology: The compound is extensively studied for its role in bacterial quorum sensing, biofilm formation, and interspecies communication.
Medicine: Research focuses on its potential as a target for antimicrobial therapies by disrupting bacterial communication.
Mechanism of Action
N-pentadecanoyl-L-Homoserine lactone exerts its effects through the quorum sensing mechanism. It binds to specific receptor proteins in bacteria, such as the LasR receptor, activating the transcription of target genes. This leads to coordinated behaviors like biofilm formation, virulence factor production, and bioluminescence. The molecular targets and pathways involved include the LuxI/LuxR-type quorum sensing system .
Comparison with Similar Compounds
Similar Compounds
- N-tetradecanoyl-L-Homoserine lactone
- N-3-oxo-dodecanoyl-L-Homoserine lactone
- N-3-hydroxy-dodecanoyl-L-Homoserine lactone
Uniqueness
N-pentadecanoyl-L-Homoserine lactone is unique due to its specific acyl chain length, which influences its binding affinity and specificity to receptor proteins. This makes it distinct in its quorum sensing activity compared to other N-acyl homoserine lactones with different acyl chain lengths .
Properties
IUPAC Name |
N-[(3S)-2-oxooxolan-3-yl]pentadecanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18(21)20-17-15-16-23-19(17)22/h17H,2-16H2,1H3,(H,20,21)/t17-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSONEVYPXSPEI-KRWDZBQOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)NC1CCOC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC(=O)N[C@H]1CCOC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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